molecular formula C28H34N4O6 B1681249 2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid

2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid

Cat. No. B1681249
M. Wt: 522.6 g/mol
InChI Key: ITXAAOWFOURIHK-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCS 2314 is a chemical compound known for its role as an integrin very late antigen-4 (VLA-4; α4β1) antagonist. It has a molecular weight of 522.59 and a molecular formula of C28H34N4O6 . This compound is primarily used in scientific research to block the activation of inflammatory cells .

Scientific Research Applications

TCS 2314 has a wide range of applications in scientific research, including:

Mechanism of Action

TCS 2314 exerts its effects by antagonizing the integrin very late antigen-4 (VLA-4; α4β1). This interaction blocks the activation of inflammatory cells, thereby reducing inflammation. The molecular targets of TCS 2314 include the α4 and β1 subunits of the integrin receptor, which are involved in cell adhesion and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS 2314 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and often involves complex organic synthesis techniques. The reaction conditions typically include controlled temperatures, specific solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of TCS 2314 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

TCS 2314 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of TCS 2314 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as ethanol and DMSO .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various hydrogenated forms .

Comparison with Similar Compounds

Similar Compounds

    TCS 2312: Another integrin antagonist with similar properties but different molecular structure.

    TCS 2315: A compound with comparable biological activity but distinct chemical characteristics.

Uniqueness

TCS 2314 is unique due to its high selectivity and potency as a VLA-4 antagonist, with an IC50 of 4.4 nM . This makes it particularly effective in blocking inflammatory cell activation compared to other similar compounds .

properties

IUPAC Name

2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O6/c1-19-4-2-3-5-23(19)30-28(37)29-22-8-6-20(7-9-22)16-25(33)32-14-15-38-18-24(32)27(36)31-12-10-21(11-13-31)17-26(34)35/h2-9,21,24H,10-18H2,1H3,(H,34,35)(H2,29,30,37)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXAAOWFOURIHK-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3C(=O)N4CCC(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOC[C@H]3C(=O)N4CCC(CC4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 2
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 5
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[1-[(3S)-4-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]morpholine-3-carbonyl]piperidin-4-yl]acetic acid

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